molecular formula C26H26ClNO3 B2809062 N-(4-chlorophenethyl)-4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)benzamide CAS No. 322446-33-3

N-(4-chlorophenethyl)-4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)benzamide

Cat. No. B2809062
CAS RN: 322446-33-3
M. Wt: 435.95
InChI Key: PDKLFLORVXZNSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorophenethyl)-4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)benzamide is a useful research compound. Its molecular formula is C26H26ClNO3 and its molecular weight is 435.95. The purity is usually 95%.
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Scientific Research Applications

  • Biological Evaluation of Benzamide Derivatives : A study reports the synthesis and biological evaluation of various substituted benzamides, highlighting their potential applications in medicinal chemistry due to their ability to bind nucleotide protein targets. These compounds showed inhibitory potential against human recombinant alkaline phosphatase and ecto-5′-nucleotidases, indicating their relevance for further applications in drug discovery (Saeed et al., 2015).

  • Anticancer Activity : Another study focused on designing, synthesizing, and evaluating the anticancer activity of substituted benzamides. These compounds demonstrated moderate to excellent anticancer activity against various cancer cell lines, suggesting the potential of benzamide derivatives in cancer therapy (Ravinaik et al., 2021).

  • Synthesis and Oxidation Studies : The synthesis and oxidation of tetrahydrobenzofurans, involving benzamide derivatives, were explored to understand their chemical transformations and potential applications in synthesizing novel compounds (Levai et al., 2002).

  • Pro-apoptotic Indapamide Derivatives as Anticancer Agents : Research on indapamide derivatives, a class that includes specific benzamide functionalities, indicated significant proapoptotic activity on melanoma cell lines. This study underscores the therapeutic potential of benzamide derivatives in treating cancer (Yılmaz et al., 2015).

  • Synthesis of Tritium Labeled Compounds : The synthesis and characterization of tritium-labeled benzamide derivatives for use as potent C-C chemokine receptor 1 (CCR1) antagonists were detailed. This study highlights the importance of benzamide derivatives in developing radiolabeled compounds for biological research (Hong et al., 2015).

properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26ClNO3/c1-26(2)16-21-4-3-5-23(24(21)31-26)30-17-19-6-10-20(11-7-19)25(29)28-15-14-18-8-12-22(27)13-9-18/h3-13H,14-17H2,1-2H3,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDKLFLORVXZNSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCC3=CC=C(C=C3)C(=O)NCCC4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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